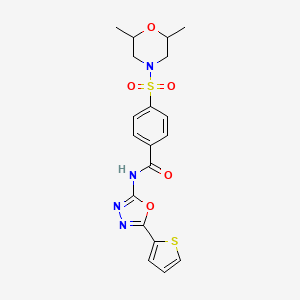

4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O5S2/c1-12-10-23(11-13(2)27-12)30(25,26)15-7-5-14(6-8-15)17(24)20-19-22-21-18(28-19)16-4-3-9-29-16/h3-9,12-13H,10-11H2,1-2H3,(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFALVAPNWLUXLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor such as a hydrazide with a carboxylic acid derivative.

Introduction of the thiophene ring: This step involves coupling the oxadiazole intermediate with a thiophene derivative using a suitable coupling reagent.

Attachment of the benzamide moiety: The final step involves the reaction of the intermediate with a benzoyl chloride derivative to form the desired benzamide compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to produce the compound in larger quantities.

Chemical Reactions Analysis

4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

Biology: It may have potential as a bioactive molecule, with applications in the study of enzyme inhibition or receptor binding.

Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: It may be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Analogues in the 1,3,4-Oxadiazole Class

The following table summarizes key structural analogs, their substituents, biological targets, and activities:

Key Structural Differences and Implications

Oxadiazole Substituents :

- The target compound’s thiophen-2-yl group differs from LMM5’s 4-methoxyphenylmethyl and LMM11’s furan-2-yl . Thiophene’s sulfur atom may enhance lipophilicity and membrane penetration compared to furan or methoxy-substituted phenyl groups .

- Compound I3’s 4-bromophenyl group () introduces steric bulk and electron-withdrawing effects, likely critical for binding to FtsZ’s hydrophobic pocket .

Benzamide Modifications: The target compound’s 2,6-dimethylmorpholino sulfonyl group is unique. This moiety may improve solubility compared to LMM5’s benzyl(methyl)sulfamoyl or LMM11’s cyclohexyl(ethyl)sulfamoyl, which have larger hydrophobic groups . In compound 18 (), the thiomethoxy substituent on benzamide could modulate electron distribution, affecting Ca²⁺/calmodulin binding .

Biological Targets and Mechanisms: LMM5 and LMM11 inhibit thioredoxin reductase in C. albicans, with IC₅₀ values in the micromolar range. Their activity correlates with the electron-donating methoxy group (LMM5) and furan’s planar structure (LMM11) . Compound I3 targets bacterial FtsZ, where the bromine atom may stabilize halogen bonds with residues in the GTPase domain .

Research Findings and Trends

Antifungal vs. Antibacterial Activity :

- LMM5/LMM11’s antifungal efficacy suggests that electron-rich oxadiazole substituents (e.g., methoxy, furan) enhance thioredoxin reductase inhibition .

- The target compound’s thiophene group may offer broader-spectrum activity, but this requires experimental validation.

Role of Sulfonyl Groups: Sulfamoyl/sulfonyl groups in all analogs improve target binding via hydrogen bonding or electrostatic interactions. The morpholino group in the target compound may reduce cytotoxicity compared to cyclohexyl/benzyl groups in LMM11/LMM5 .

Future Directions :

- Structure-activity relationship (SAR) studies could optimize the target compound’s substituents for specific targets (e.g., substituting thiophene with other heterocycles like pyridine).

Biological Activity

4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound notable for its potential biological activities. This compound features a morpholine sulfonyl group and an oxadiazole moiety, which are known to enhance pharmacological properties. Despite limited direct studies on this specific compound, related compounds have shown significant biological activity, particularly in antifungal and insecticidal applications.

Chemical Structure and Properties

The molecular formula of this compound is . The structure includes:

- A benzamide backbone.

- A morpholino group that contributes to its solubility and interaction with biological targets.

- An oxadiazole ring known for its diverse biological activities.

Biological Activity Overview

Research on similar compounds containing the oxadiazole moiety indicates a broad spectrum of biological activities. For instance, 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their antifungal properties against various pathogens.

Antifungal Activity

A study synthesized several benzamides with oxadiazole groups and tested them against fungi such as Botrytis cinerea, Fusarium graminearum, Marssonina mali, and Thanatephorus cucumeris. The results indicated that many of these compounds exhibited strong fungicidal activities:

| Compound | Target Fungus | Inhibition Rate (%) |

|---|---|---|

| 10a | Botrytis cinerea | 84.4 |

| 10d | Botrytis cinerea | 83.6 |

| 10f | Botrytis cinerea | 83.1 |

| 10i | Botrytis cinerea | 83.3 |

| 10l | Botrytis cinerea | 83.6 |

These compounds were found to outperform the standard fungicide pyraclostrobin (81.4% inhibition at 100 mg/L) .

Insecticidal Activity

The insecticidal properties of related compounds were also evaluated. The following table summarizes the insecticidal activity against Mythimna sepatara:

| Compound | Death Rate (%) at 500 mg/L |

|---|---|

| 9a | 10 |

| 9b | 5 |

| 9c | 20 |

| 9d | 0 |

| 9e | 30 |

The data suggests that structural modifications significantly influence the insecticidal efficacy of these compounds .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving zebrafish embryos, one of the synthesized oxadiazole derivatives (compound 10f ) demonstrated an acute toxicity level of , classified as low toxicity . Such evaluations are essential for determining the viability of these compounds in agricultural and pharmaceutical applications.

While specific mechanisms for this compound are not well-documented, similar compounds typically exert their effects by interacting with biological targets such as enzymes or receptors. The presence of the morpholino and oxadiazole groups may facilitate these interactions through hydrogen bonding or other non-covalent interactions .

Q & A

What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?

Basic Research Question

The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice, and reaction time. Key steps include:

- Thiophene-oxadiazole coupling : Use anhydrous DMF as a solvent under reflux (80–90°C) to facilitate nucleophilic substitution .

- Sulfonylation : Introduce the 2,6-dimethylmorpholino sulfonyl group via a sulfonyl chloride intermediate in dichloromethane at 0–5°C to minimize side reactions .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to achieve >95% purity .

How can structural characterization be systematically validated for this compound?

Basic Research Question

A combination of spectroscopic and chromatographic methods is essential:

- NMR : Use - and -NMR to confirm the presence of the thiophene (δ 6.8–7.2 ppm) and oxadiazole (δ 8.1–8.5 ppm) moieties .

- Mass Spectrometry (MS) : High-resolution ESI-MS should match the theoretical molecular weight (e.g., m/z 489.12 [M+H]) .

- HPLC : Monitor purity with a C18 column (gradient: 40–90% acetonitrile in water, 0.1% TFA) .

What experimental strategies are recommended to resolve contradictions in reported bioactivity data?

Advanced Research Question

Discrepancies in bioactivity (e.g., IC variations in enzyme inhibition assays) may arise from:

- Assay conditions : Standardize buffer pH (7.4), temperature (37°C), and co-solvent concentrations (e.g., DMSO ≤1%) .

- Target selectivity : Perform counter-screens against related enzymes (e.g., COX-1 vs. COX-2) to rule off-target effects .

- Data normalization : Use positive controls (e.g., known inhibitors) and statistical validation (e.g., triplicate runs with p < 0.05) .

How can structure-activity relationships (SAR) be explored for this compound’s derivatives?

Advanced Research Question

Focus on modular substitutions to identify pharmacophores:

- Oxadiazole modifications : Replace thiophene with furan or pyridine to assess π-π stacking efficiency .

- Sulfonyl group variation : Compare 2,6-dimethylmorpholino with piperidine or pyrrolidine sulfonamides for solubility and binding affinity .

- Bioisosteric replacements : Substitute the benzamide core with thiazole or indole to evaluate metabolic stability .

What computational methods are suitable for predicting binding modes with biological targets?

Advanced Research Question

Combine docking and dynamics simulations:

- Molecular docking : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR), prioritizing hydrogen bonds with the oxadiazole nitrogen and sulfonyl oxygen .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of the ligand-receptor complex (RMSD < 2 Å) .

- Free energy calculations : Apply MM-PBSA to quantify binding energy contributions (ΔG < -8 kcal/mol indicates strong affinity) .

How can thermal stability and degradation pathways be analyzed for this compound?

Basic Research Question

Employ thermogravimetric (TGA) and differential scanning calorimetry (DSC):

- TGA : Monitor weight loss under nitrogen (heating rate: 10°C/min). Degradation onset >200°C indicates suitability for high-temperature formulations .

- DSC : Identify melting points (expected range: 180–190°C) and exothermic decomposition peaks .

- HPLC-MS : Track degradation products (e.g., sulfonic acid derivatives) under accelerated stability conditions (40°C/75% RH) .

What strategies mitigate solubility challenges in biological assays?

Advanced Research Question

Address poor aqueous solubility through:

- Co-solvent systems : Use PEG-400 or cyclodextrin-based vehicles to enhance dissolution without cytotoxicity .

- Salt formation : Prepare hydrochloride or sodium salts via reaction with HCl/NaOH in methanol .

- Nanoformulation : Develop liposomal or polymeric nanoparticles (size: 100–200 nm) for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.